2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione
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Overview
Description
2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 1-(2-chlorophenyl)methylpiperazine. This intermediate is then reacted with an appropriate isoindole-1,3-dione derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with similar structural features but different pharmacological properties.
Hydroxyzine: Another compound with a piperazine ring, used primarily as an antihistamine.
Uniqueness
2-[1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research and industry.
Properties
IUPAC Name |
2-[1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-15(26-21(28)17-7-3-4-8-18(17)22(26)29)20(27)25-12-10-24(11-13-25)14-16-6-2-5-9-19(16)23/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAHUHOHRAJUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2Cl)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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